2-bromo-5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves various chemical reactions. For instance, the protodeboronation of alkyl boronic esters has been reported, which utilizes a radical approach . This method has been applied to various compounds, indicating its potential applicability to the synthesis of "2-bromo-5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide" .Scientific Research Applications
2-bromo-5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a chemical compound with potential applications in various scientific research areas. While my search did not return direct results on this specific compound, related research on similar compounds provides insight into the broader context of its potential applications. This summary draws on findings from compounds with structural or functional similarities to infer possible research applications for this compound.
Applications in Pharmacology and Medicinal Chemistry
Compounds with benzamide and pyrimidinyl structures, like this compound, are often explored for their pharmacological properties. For instance, benzamide derivatives are investigated for their roles as central dopamine receptor antagonists, which are useful in studying central dopamine receptor function and behavior in preclinical animal models (Martelle & Nader, 2008). Such compounds have applications in understanding diseases like Parkinson's and in the development of antipsychotic medications.
Role in Drug Synthesis and Modification
The structural features of compounds similar to this compound, particularly those incorporating pyrimidine rings, have been utilized in drug synthesis and modification. Pyrimidine derivatives are key in developing drugs for various therapeutic purposes, including anticancer, antiviral, and antimicrobial applications. The pyrimidine core is a precursor in medicinal chemistry due to its synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023).
Exploring Antimalarial Drug Targets
Research into Plasmodium falciparum autophagy-related proteins (PfAtg) highlights the potential of targeting these proteins with specific inhibitors for novel antimalarial drugs. Compounds structurally similar to this compound could be explored as inhibitors of PfAtg8-PfAtg3 protein-protein interactions, suggesting a new avenue for antimalarial drug development (Usman et al., 2023).
Future Directions
The future directions for the study of “2-bromo-5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to the discovery of new pharmacological applications .
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to affect a wide range of biological activities . This suggests that the compound might influence various biochemical pathways, leading to diverse downstream effects.
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities , suggesting that this compound might have diverse molecular and cellular effects.
properties
IUPAC Name |
2-bromo-5-methoxy-N-(2-pyrimidin-5-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c1-20-11-2-3-13(15)12(6-11)14(19)18-5-4-10-7-16-9-17-8-10/h2-3,6-9H,4-5H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SELTXVUDWZLNLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCC2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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